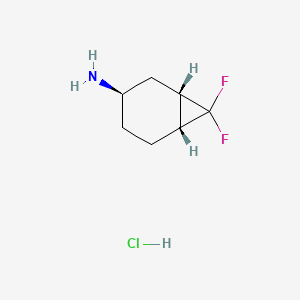
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride: is a chemical compound with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and an amine group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride typically involves the following steps:
Cyclopentene Derivatives: The starting material is often a cyclopentene derivative, which undergoes a series of chemical reactions to introduce the fluorine atoms and the amine group.
Palladium-Catalyzed Reactions: One common method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production: In industrial settings, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives.
Applications De Recherche Scientifique
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C7H12ClF2N |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
(1S,3R,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H/t4-,5-,6+;/m1./s1 |
Clé InChI |
SWFSQWGRQBBYBA-JMWSHJPJSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2(F)F)C[C@@H]1N.Cl |
SMILES canonique |
C1CC2C(C2(F)F)CC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


platinum(II)](/img/structure/B13904557.png)
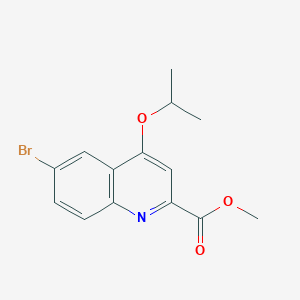
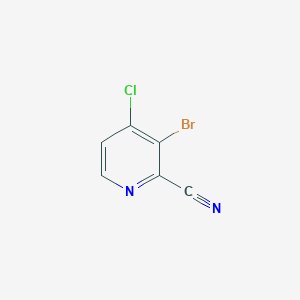

![N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13904571.png)
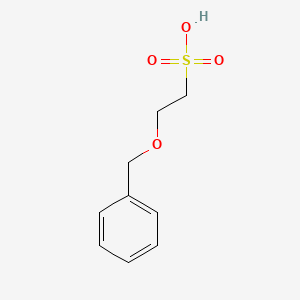
![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
![5-(4-hydroxypiperidin-1-yl)-N-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B13904585.png)

![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)
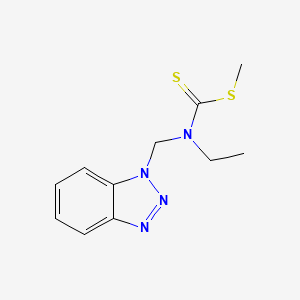

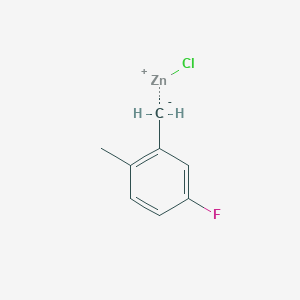
![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)
